Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate
Overview
Description
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a derivative of 2,2'-bipyridine, a molecule consisting of two pyridine rings connected at their 2-positions. The dimethyl variant specifically refers to the substitution of the hydrogen atoms at the 6 and 6' positions with methyl groups, and the presence of carboxylate groups at the 4 and 4' positions. This compound is of interest due to its potential applications in various fields, including coordination chemistry and materials science .
Synthesis Analysis
The synthesis of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate involves modified Negishi cross-coupling conditions starting from substituted 2-halopyridines . Another approach includes a practical bromination method to synthesize dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate, which avoids impurities and purification difficulties associated with direct bromination methods . These synthetic routes provide access to a variety of functionalized 2,2'-bipyridines that can be further modified for specific applications.
Molecular Structure Analysis
The molecular structure of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate has been elucidated using single-crystal X-ray crystallography. The uncoordinated ligand adopts an anti pyridyl arrangement with coplanar pyridyl rings. Upon coordination to copper(I), the ligand exhibits an increased inter-pyridyl twisting within each ligand, facilitating chelating metal coordination . The crystal structure of related compounds, such as 6,6'-dimethylsulfinyl-2,2'-bipyridine, has also been determined, revealing weak hydrogen bonding and π-π stacking interactions in the solid state .
Chemical Reactions Analysis
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate can participate in various chemical reactions due to its reactive sites. For instance, the deprotonation of a dimethyl sulfide ligand can lead to intramolecular nucleophilic addition to the 2 position of coordinated 2,2'-bipyridine . Additionally, the compound can form complexes with metals such as copper(I), which are relevant for applications in dye-sensitized solar cells (DSCs) .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate and its derivatives are influenced by the substituents on the bipyridine core. For example, the presence of dimethyl groups can affect the compound's phase transitions, vibrations, and methyl group tunneling characteristics . The electronic properties, such as charge transfer interactions, are also impacted by the crystal packing and the nature of the substituents .
Scientific Research Applications
Copper(I) Complexes in Solar Cells
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is utilized in the synthesis of copper(I) complexes for dye-sensitized solar cells (DSCs). These complexes, featuring carboxylic acid substituents, demonstrate significant roles in determining the solid-state packing through hydrogen bonding and pi-stacking interactions, impacting the efficiency of DSCs (Constable et al., 2009).
Crystal Structure Analysis
The compound's crystal structure has been extensively studied. For instance, research on its copper(I) coordination complex reveals insights into ligand arrangement and coordination upon interaction with copper(I). These studies provide a foundation for understanding the complex's behavior in various applications, including potential catalytic or electronic functions (Blake et al., 2007).
Synthesis Methodologies
Innovative synthetic approaches have been developed for related compounds, offering advantages like reduced impurities and enhanced yield. These methodologies are crucial for producing high-purity materials for scientific research and industrial applications (Ou et al., 2019).
Application in Lanthanide Chelators
The compound plays a role in the synthesis of bifunctional lanthanide chelators. These chelators have potential applications in medical imaging and therapy, where they can be used to bind lanthanide ions for various diagnostic and therapeutic purposes (Havas et al., 2007).
Photophysical Properties in Biolabels
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate derivatives are used in the construction of complex architectures like bifunctional lanthanide chelators and luminophoric biolabels. The photophysical properties of such compounds are of interest for applications in biological labeling and imaging (Havas et al., 2009).
Safety And Hazards
properties
IUPAC Name |
methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKCGCGCKIYMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467115 | |
Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate | |
CAS RN |
142593-07-5 | |
Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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